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An In-depth Examination of a Novel Immunomodulatory Agent for Type 1 Diabetes

Executive Summary
NBI-6024 is a synthetically modified peptide, known as an altered peptide ligand (APL), derived

from the immunodominant B-chain of human insulin (amino acids 9-23). Developed as a

potential therapeutic agent for type 1 diabetes, NBI-6024 was designed to modulate the

autoimmune response that leads to the destruction of pancreatic β-cells. Preclinical studies in

non-obese diabetic (NOD) mice demonstrated a promising mechanism of action, suggesting

that NBI-6024 could shift the pathogenic T-helper 1 (Th1) immune response to a protective T-

helper 2 (Th2) phenotype. However, subsequent clinical trials in humans with recent-onset type

1 diabetes did not show a significant clinical benefit in preserving β-cell function or reducing

insulin requirements. This technical guide provides a comprehensive overview of NBI-6024,

including its structure, mechanism of action, preclinical and clinical data, and detailed

experimental protocols for the key assays used in its evaluation.

Core Concepts: Structure and Mechanism of Action
NBI-6024 is an altered peptide ligand of the insulin B-chain epitope (residues 9-23). The native

peptide sequence is a key target for autoreactive T-cells in type 1 diabetes. NBI-6024 was

rationally designed with two amino acid substitutions: alanine replaces tyrosine at position 16

and cysteine at position 19 (16Y→A, 19C→A). These modifications were intended to alter the

peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex

(MHC), thereby modulating the downstream T-cell response.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10860019?utm_src=pdf-interest
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The central hypothesis behind NBI-6024's therapeutic potential was its ability to induce a shift

in the T-helper cell balance from a pro-inflammatory Th1 phenotype, which is implicated in the

autoimmune destruction of β-cells, to an anti-inflammatory and potentially protective Th2

phenotype. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while

Th2 cells produce cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5).

Proposed Mechanism of NBI-6024 Action

Preclinical Data in the Non-Obese Diabetic (NOD)
Mouse Model
Preclinical evaluation of NBI-6024 in the NOD mouse, a well-established animal model for type

1 diabetes, demonstrated significant therapeutic potential.

In Vitro Characterization
T-Cell Proliferation: In vitro assays using T-cell clones from NOD mice showed that while the

native insulin B (9-23) peptide induced robust proliferation of pathogenic T-cells, NBI-6024
did not. Furthermore, NBI-6024 was able to inhibit the proliferative response induced by the

native peptide.

Cytokine Production: Vaccination of NOD mice with NBI-6024 led to the induction of strong

cellular responses characterized by the production of Th2 cytokines, including IL-4 and IL-10,

with a concurrent lack of IFN-γ production. These responses were cross-reactive with the

native insulin B (9-23) peptide, suggesting that NBI-6024 could modulate the autoimmune

response to the endogenous antigen.

In Vivo Efficacy
Subcutaneous administration of NBI-6024 to NOD mice, both before and after the onset of

diabetes, resulted in a significant delay in the onset and a reduction in the overall incidence of

the disease. This protective effect was attributed to the induction of a regulatory Th2-dominant

immune response.
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Preclinical Study Parameter Observation Reference

T-Cell Proliferation (in vitro)

NBI-6024 did not induce

proliferation of pathogenic T-

cell clones and inhibited native

peptide-induced proliferation.

Cytokine Profile (in vitro)

Induced strong Th2 cytokine

(IL-4, IL-10) production with no

IFN-γ.

In Vivo Efficacy (NOD Mice)
Delayed onset and reduced

incidence of diabetes.

Clinical Development and Outcomes
The promising preclinical data led to the clinical development of NBI-6024 for the treatment of

recent-onset type 1 diabetes in humans.

Phase I Clinical Trial
A Phase I clinical trial was conducted to assess the safety and immunomodulatory effects of

NBI-6024 in patients with recent-onset type 1 diabetes. The results suggested that treatment

with NBI-6024 shifted the Th1 pathogenic responses towards a more protective Th2 regulatory

phenotype. This was evidenced by a significant and dose-dependent reduction in the

percentage of patients with Th1 responses to the native insulin B (9-23) peptide and an

increase in IL-5 responses, a marker of a Th2 phenotype.

Phase II Clinical Trial (NCT00873561)
A randomized, placebo-controlled, dose-ranging Phase II clinical trial was conducted to

evaluate the efficacy of NBI-6024 in preserving β-cell function in patients aged 10-35 with

recently diagnosed type 1 diabetes. A total of 188 patients were randomized to receive

subcutaneous injections of placebo or one of three doses of NBI-6024 (0.1 mg, 0.5 mg, or 1.0

mg) at baseline, weeks 2 and 4, and then monthly for 24 months.

The primary endpoint was the change in C-peptide concentration, a measure of endogenous

insulin production. The results of the trial showed no significant difference in the mean peak C-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


peptide concentration at 24 months between any of the NBI-6024 treatment groups and the

placebo group. Furthermore, there were no significant differences in daily insulin needs or in

markers of immune function, such as islet antibodies and T-cell numbers. The treatment was

found to be safe and well-tolerated.

Phase II

Clinical Trial

Endpoint (24

months)

Placebo
NBI-6024

(0.1 mg)

NBI-6024

(0.5 mg)

NBI-6024

(1.0 mg)
Reference

Mean Peak

C-peptide

(pmol/ml)

0.54 0.59 0.57 0.48

Average

Daily Insulin

Needs

Comparable

across all

groups

Comparable

across all

groups

Comparable

across all

groups

Comparable

across all

groups

Experimental Protocols
T-Cell Proliferation Assay (NOD Mice)
This protocol is a generalized representation based on standard methods for assessing T-cell

proliferation in response to antigenic stimulation.
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1. Isolate splenocytes from immunized NOD mice

2. Prepare single-cell suspension

3. Label cells with CFSE

4. Culture cells with antigen (NBI-6024 or native peptide) and APCs

5. Incubate for 72-96 hours

6. Harvest cells

7. Stain for T-cell surface markers (e.g., CD4, CD8)

8. Analyze by flow cytometry to measure CFSE dilution

Click to download full resolution via product page

T-Cell Proliferation Assay Workflow

Cell Isolation: Spleens are harvested from NOD mice previously immunized with NBI-6024
or a control substance. A single-cell suspension of splenocytes is prepared.
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Labeling: Cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl

ester (CFSE).

Cell Culture: Labeled splenocytes are cultured in 96-well plates in the presence of antigen-

presenting cells (APCs) and the specific peptide of interest (NBI-6024 or native insulin B:9-

23) at various concentrations.

Incubation: Plates are incubated for 72 to 96 hours to allow for cell division.

Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell

surface markers (e.g., CD4). The proliferation is assessed by flow cytometry, where each cell

division results in a halving of the CFSE fluorescence intensity.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
for Cytokine Production
This protocol outlines the general steps for an ELISPOT assay to quantify cytokine-secreting

cells.
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1. Coat ELISPOT plate with anti-cytokine capture antibody (e.g., anti-IFN-γ or anti-IL-4)

2. Block non-specific binding sites

3. Add peripheral blood mononuclear cells (PBMCs) and antigen (NBI-6024 or native peptide)

4. Incubate to allow cytokine secretion and capture

5. Wash away cells

6. Add biotinylated anti-cytokine detection antibody

7. Add streptavidin-enzyme conjugate

8. Add substrate to develop colored spots

9. Count spots, where each spot represents a cytokine-secreting cell

Click to download full resolution via product page

ELISPOT Assay Workflow
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Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the

cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).

Blocking: The plate is washed and blocked to prevent non-specific binding.

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from study subjects are added to

the wells along with the stimulating antigen (NBI-6024 or native insulin B:9-23).

Incubation: The plate is incubated, during which time activated T-cells secrete cytokines that

are captured by the antibodies on the plate surface.

Detection: After washing away the cells, a biotinylated detection antibody specific for a

different epitope of the target cytokine is added.

Visualization: A streptavidin-enzyme conjugate is added, followed by a substrate that

produces an insoluble colored spot at the site of cytokine secretion.

Analysis: The spots are counted, with each spot representing a single cytokine-producing

cell.

Conclusion
NBI-6024 is a well-characterized altered peptide ligand that showed considerable promise in

preclinical models of type 1 diabetes by its ability to modulate the autoimmune response from a

pathogenic Th1 to a protective Th2 phenotype. Despite the strong scientific rationale and

encouraging preclinical and Phase I data, a large-scale Phase II clinical trial did not

demonstrate a clinical benefit in preserving β-cell function in patients with recent-onset type 1

diabetes. The development of NBI-6024 highlights the challenges in translating findings from

animal models to human autoimmune diseases. The data and methodologies from the NBI-
6024 program, however, remain a valuable resource for researchers in the field of immunology

and drug development for autoimmune disorders.

To cite this document: BenchChem. [NBI-6024 Altered Peptide Ligand: A Technical Overview
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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